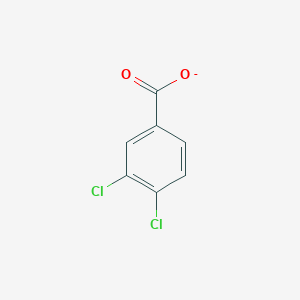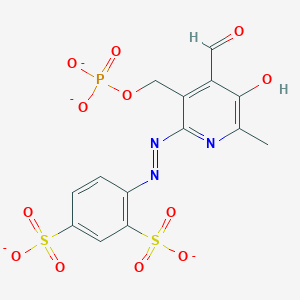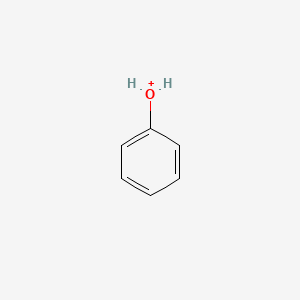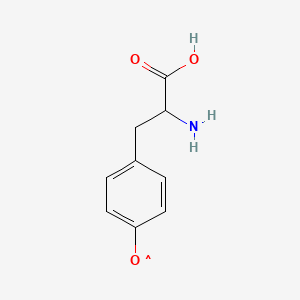
Tyrosine radical
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tyrosinyl radical is an alpha-amino-acid radical. It derives from a tyrosine. It is a conjugate base of a tyrosinyl radical cation.
Applications De Recherche Scientifique
1. Radiation Chemistry and Radiobiological Studies
The use of Surface Enhanced Raman Scattering (SERS) in radiobiological research is an exciting application of the tyrosine radical. Zhang et al. (2014) utilized SERS to investigate the oxidation of phenylalanine under particle irradiation, which leads to the production of tyrosine. This study highlights the potential of SERS in understanding the biochemical reactions induced by radiation, emphasizing the role of tyrosine radicals in such processes (Zhang et al., 2014).
2. Enzymatic Mechanisms in Biology
A study by Yu et al. (2014) demonstrated the presence of a tyrosyl radical in a functional oxidase model in myoglobin, during reactions with both H2O2 and O2. This finding provides critical support for the role of tyrosyl radicals in the enzymatic mechanisms of heme-copper oxidases (Yu et al., 2014).
3. Proton Gate Dynamics in Photosynthesis
Research by Sjöholm et al. (2014) explored the redox-controlled proton gate at tyrosine D in Photosystem II, revealing that the deuterium exchangeable protons can access TyrD much faster than previously thought. This study contributes to our understanding of the dynamic role of tyrosine radicals in photosynthesis (Sjöholm et al., 2014).
4. Electrochemical Properties in Protein Redox Reactions
Martínez-Rivera et al. (2011) reported on a protein system designed to study the reduction potential of protein tyrosine radicals. This study highlights the significance of tyrosine radicals in understanding the electrochemical properties of proteins and their redox reactions (Martínez-Rivera et al., 2011).
5. Protein Nitration in Cardiovascular Diseases
Turko and Murad (2002) discussed the role of protein nitration, particularly of tyrosine residues, in cardiovascular diseases. This review underlines the significance of tyrosine nitration as a marker for oxidative stress in cardiovascular pathologies (Turko & Murad, 2002).
Propriétés
Nom du produit |
Tyrosine radical |
|---|---|
Formule moléculaire |
C9H10NO3 |
Poids moléculaire |
180.18 g/mol |
InChI |
InChI=1S/C9H10NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8H,5,10H2,(H,12,13) |
Clé InChI |
BSOLAQMZTBVZLA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)O)N)[O] |
Synonymes |
tyrosine radical |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,3S,6R,8S,10R,12R,13S,16S,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1239225.png)
![methyl (1S,9S,14E,15R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B1239226.png)
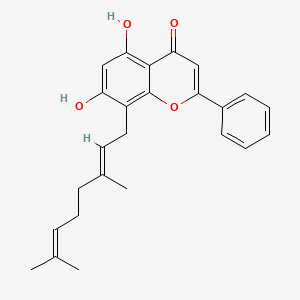
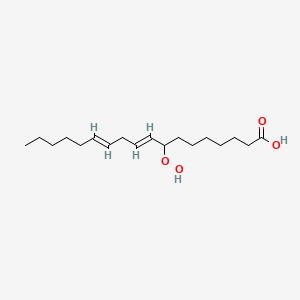
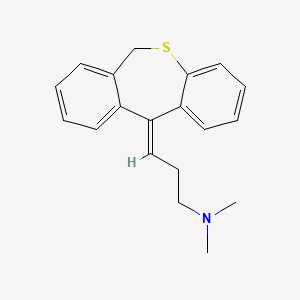
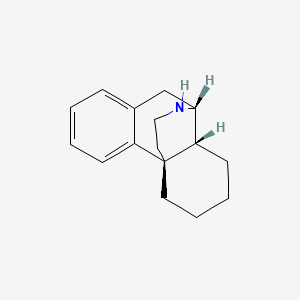
![2-thiophen-2-yl-N-[(E)-thiophen-3-ylmethylideneamino]quinoline-4-carboxamide](/img/structure/B1239235.png)
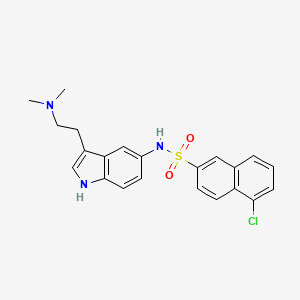
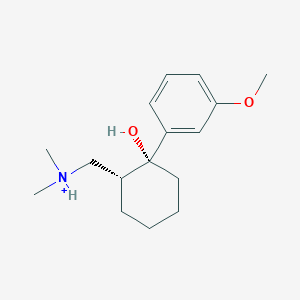
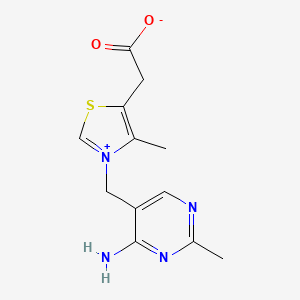
![2-chloro-N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]benzamide](/img/structure/B1239241.png)
